molecular formula C22H17BrN2OS2 B10963312 (2Z,5Z)-5-[(5-bromothiophen-2-yl)methylidene]-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one

(2Z,5Z)-5-[(5-bromothiophen-2-yl)methylidene]-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one

Cat. No.: B10963312
M. Wt: 469.4 g/mol
InChI Key: WJDGIBWWDYAYEO-GIFQUSADSA-N
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Description

5-[(Z)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-3-(2-METHYLPHENYL)-2-[(2-METHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE is a complex organic compound that features a thiazolone core structure This compound is characterized by the presence of a brominated thiophene ring and two methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Z)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-3-(2-METHYLPHENYL)-2-[(2-METHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-[(Z)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-3-(2-METHYLPHENYL)-2-[(2-METHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

5-[(Z)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-3-(2-METHYLPHENYL)-2-[(2-METHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-[(Z)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-3-(2-METHYLPHENYL)-2-[(2-METHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(Z)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-3-(2-METHYLPHENYL)-2-[(2-METHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C22H17BrN2OS2

Molecular Weight

469.4 g/mol

IUPAC Name

(5Z)-5-[(5-bromothiophen-2-yl)methylidene]-3-(2-methylphenyl)-2-(2-methylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H17BrN2OS2/c1-14-7-3-5-9-17(14)24-22-25(18-10-6-4-8-15(18)2)21(26)19(28-22)13-16-11-12-20(23)27-16/h3-13H,1-2H3/b19-13-,24-22?

InChI Key

WJDGIBWWDYAYEO-GIFQUSADSA-N

Isomeric SMILES

CC1=CC=CC=C1N=C2N(C(=O)/C(=C/C3=CC=C(S3)Br)/S2)C4=CC=CC=C4C

Canonical SMILES

CC1=CC=CC=C1N=C2N(C(=O)C(=CC3=CC=C(S3)Br)S2)C4=CC=CC=C4C

Origin of Product

United States

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